molecular formula C6H5Cl2NO B124183 Nicotinoyl chloride hydrochloride CAS No. 20260-53-1

Nicotinoyl chloride hydrochloride

Cat. No.: B124183
CAS No.: 20260-53-1
M. Wt: 178.01 g/mol
InChI Key: MSYBLBLAMDYKKZ-UHFFFAOYSA-N
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Description

Nicotinoyl chloride hydrochloride is a chemical compound with the molecular formula C6H4ClNO·HCl. It is a derivative of nicotinic acid and is commonly used in organic synthesis. The compound is known for its reactivity and is utilized in various chemical reactions to produce a wide range of derivatives.

Mechanism of Action

Target of Action

Nicotinoyl chloride hydrochloride is a chemical compound used in the synthesis of various pharmaceuticals and biochemicals It’s known to be used in the preparation of various compounds, which suggests that its targets may vary depending on the specific derivative being synthesized .

Mode of Action

The mode of action of this compound is primarily through its role as a reagent in chemical reactions. It’s used in the synthesis of various compounds, including 1-[5-O-tert-butyldimethylsilyl-2-deoxy-2-fluoro-3-O-(3-pyridylcarbonyl)-β-D-ribofuranosyl]uracil, 7,16-dinicotinoylated and/or 7,16-diisonicotinoylated compounds via reaction with tetraaza[14]annulene and its complexes, and bis(ethylenedithio)tetrathiafulvalene derivatives .

Biochemical Pathways

Given its role in the synthesis of various compounds, it’s likely that the pathways affected would depend on the specific derivative being synthesized .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific derivative being synthesized. For instance, one study mentions the synthesis of a twin drug consisting of nicotinic acid and quercetin tetramethyl ether, which has been shown to have antihypertensive effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to be moisture sensitive , which suggests that its stability and reactivity may be affected by humidity levels. Furthermore, the conditions under which it’s stored and used (e.g., temperature, pH) could also influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotinoyl chloride hydrochloride is typically synthesized from nicotinic acid. The process involves the reaction of nicotinic acid with thionyl chloride (SOCl2) to form nicotinoyl chloride, which is then treated with hydrochloric acid to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is usually produced in a crystalline form and is sensitive to moisture, requiring storage under inert gas conditions .

Chemical Reactions Analysis

Types of Reactions: Nicotinoyl chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Nicotinoyl chloride hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for research purposes.

    Medicine: The compound is used in the synthesis of drugs that target specific biological pathways.

    Industry: It is utilized in the production of specialty chemicals and intermediates

Comparison with Similar Compounds

    Isonicotinoyl Chloride Hydrochloride: Similar in structure but differs in the position of the chlorine atom on the pyridine ring.

    2-Pyridinecarbonyl Chloride Hydrochloride: Another derivative of pyridine with similar reactivity.

    6-Chloronicotinoyl Chloride: Contains an additional chlorine atom on the pyridine ring.

Uniqueness: this compound is unique due to its specific reactivity and the ability to form a wide range of derivatives. Its applications in various fields, including chemistry, biology, and medicine, highlight its versatility and importance in scientific research .

Properties

IUPAC Name

pyridin-1-ium-3-carbonyl chloride;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO.ClH/c7-6(9)5-2-1-3-8-4-5;/h1-4H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYBLBLAMDYKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[NH+]=C1)C(=O)Cl.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20260-53-1
Record name 3-Pyridinecarbonyl chloride, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20260-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of Nicotinoyl Chloride Hydrochloride in the context of these research articles?

A1: this compound is primarily employed as a reagent for chemical modification. It acts as an acylating agent, introducing a nicotinoyl group into various molecules. For instance, it's used to modify cellulose to enhance its pollutant adsorption capabilities [, ], synthesize novel tetraaza[14]annulene nickel(II) complexes [], and create pyrazolo[1,5-a]pyridine derivatives with platelet aggregation inhibitory activity [].

Q2: How does the incorporation of a nicotinoyl group, introduced via this compound, affect the properties of materials like cellulose?

A2: The nicotinoyl group, with its pyridine ring, enhances the material's ability to adsorb cationic pollutants. This is evident in studies where this compound modified cellulose demonstrated a three-fold increase in Methylene Blue adsorption compared to unmodified cellulose. [, ]. The pyridine ring's nitrogen atom can interact with positively charged species, improving the material's affinity for cationic pollutants.

Q3: Can you provide an example of how this compound is used in the synthesis of biologically active compounds?

A3: In one study, this compound was reacted with 2-amino-1,3,4-thiadiazole to synthesize 2-nicotinamido-1,3,4-thiadiazole, a potential aquaporin inhibitor. []. This demonstrates its utility in creating molecules with potential pharmaceutical applications.

Q4: The research mentions the use of this compound in synthesizing derivatives with platelet aggregation inhibitory activity. Could you elaborate on this?

A4: Researchers synthesized 3-nicotinoylpyrazolo[1,5-a]pyridines by reacting 3-unsubstituted pyrazolo[1,5-a]pyridines with this compound. []. These derivatives were then further modified, and their ability to inhibit arachidonic acid-induced platelet aggregation was assessed in vitro and ex vivo. This research highlights the potential of using this compound as a building block for developing antithrombotic agents.

Q5: What spectroscopic techniques were used to characterize compounds synthesized using this compound?

A5: The research articles report using a variety of spectroscopic techniques for characterization. These include Infrared (IR) spectroscopy to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D) for structural elucidation and confirmation of chemical modifications, and UV-Visible spectroscopy for studying electronic transitions within the molecules. [, , , ].

Q6: Was computational chemistry employed in any of the research involving this compound?

A6: Yes, in the study focusing on 2-nicotinamido-1,3,4-thiadiazole, computational parameters related to blood-brain barrier permeability were calculated. []. This suggests the use of computational modeling to predict the compound's pharmacokinetic properties and potential for central nervous system activity.

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